molecular formula C5H7F2N B12316594 (2,2-Difluoroethyl)(prop-2-yn-1-yl)amine

(2,2-Difluoroethyl)(prop-2-yn-1-yl)amine

Cat. No.: B12316594
M. Wt: 119.11 g/mol
InChI Key: PBYJGCLFFDGNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Difluoroethyl)(prop-2-yn-1-yl)amine is a chemical building block of high interest in medicinal chemistry and chemical biology research. Its structure incorporates two key functional groups: a prop-2-yn-1-yl (propargyl) moiety and a 2,2-difluoroethyl group, which together enable diverse applications and molecular modifications. The terminal alkyne of the propargyl group makes this compound a valuable reactant in click chemistry , particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used for the efficient and selective synthesis of 1,2,3-triazoles, which are important heterocycles in drug discovery and bioconjugation. The presence of the amine group allows this molecule to serve as a versatile intermediate for constructing more complex nitrogen-containing structures. In pharmaceutical research, this amine is useful for synthesizing compound libraries aimed at discovering new bioactive molecules. The 2,2-difluoroethyl group is a privileged motif in medicinal chemistry, often used to fine-tune a compound's electronic properties, metabolic stability, and lipophilicity. As a supplier, we ensure high purity and reliable quality for this reagent to support critical research and development efforts. Please note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7F2N

Molecular Weight

119.11 g/mol

IUPAC Name

N-(2,2-difluoroethyl)prop-2-yn-1-amine

InChI

InChI=1S/C5H7F2N/c1-2-3-8-4-5(6)7/h1,5,8H,3-4H2

InChI Key

PBYJGCLFFDGNRI-UHFFFAOYSA-N

Canonical SMILES

C#CCNCC(F)F

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2,2 Difluoroethyl Prop 2 Yn 1 Yl Amine

Reactivity of the Propargyl Amine Functionality

The chemical behavior of (2,2-Difluoroethyl)(prop-2-yn-1-yl)amine is primarily centered around its propargyl group, which features a terminal alkyne. This functional group is a gateway to a vast array of chemical reactions, most notably cycloadditions. The secondary amine and the adjacent difluoroethyl moiety exert significant electronic influence, modulating the reactivity of the alkyne and participating in certain transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," a class of reactions known for their reliability, high yield, and simplicity. wikipedia.orgrsc.org This reaction involves the coupling of a terminal alkyne, such as the one present in this compound, with an azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. wikipedia.orgresearchgate.net The CuAAC reaction is lauded for its wide functional group tolerance and is frequently employed in diverse fields including drug discovery, polymer chemistry, and materials science. rsc.orgresearchgate.net

The mechanism of the CuAAC reaction, while seemingly straightforward, involves a series of complex equilibria with copper(I) acetylide intermediates. rsc.org The process is initiated by the coordination of the copper(I) catalyst to the terminal alkyne of the propargyl amine, which lowers the pKa of the terminal proton, facilitating its removal by a base. wikipedia.org The resulting copper-acetylide complex then reacts with an azide. Subsequent cyclization and protonation yield the final triazole product and regenerate the catalyst. wikipedia.org

A defining feature of the CuAAC is its exceptional regioselectivity. The reaction exclusively produces the 1,4-disubstituted triazole isomer. wikipedia.org This is in stark contrast to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.org For applications requiring the 1,5-regioisomer, alternative catalysts, such as ruthenium, can be employed in what is known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). wikipedia.org

Table 1: Key Stages of the CuAAC Catalytic Cycle

StageDescriptionKey Intermediates
1. Acetylide Formation The copper(I) catalyst coordinates to the alkyne, increasing its acidity and allowing a base to deprotonate it.Copper(I)-alkyne π-complex
2. Complexation An azide displaces a ligand on the copper, forming a copper-azide-acetylide complex. wikipedia.orgCopper-acetylide
3. Cyclization The azide attacks the alkyne in an intramolecular fashion to form a six-membered copper-containing ring (a metallacycle).Copper-triazolide intermediate
4. Protonolysis The copper-triazolide intermediate is protonated, releasing the 1,4-disubstituted triazole product.1,2,3-Triazole product
5. Catalyst Regeneration The copper(I) catalyst is released and can enter a new catalytic cycle.Regenerated Cu(I) catalyst

The propargyl amine moiety makes this compound a valuable building block for bioconjugation, the process of covalently linking molecules to biomacromolecules like proteins or nucleic acids. rsc.org The CuAAC reaction is exceptionally well-suited for this purpose due to its bio-orthogonal nature; the alkyne and azide groups are largely unreactive under biological conditions until the copper catalyst is introduced.

However, there are limitations to its use in living systems. The copper catalyst can be cytotoxic and can also lead to the oxidative coupling of terminal alkynes, forming undesired diacetylene byproducts. researchgate.net Furthermore, biomolecules containing functional groups like thiols (present in cysteine residues) can coordinate to the copper and inhibit the catalyst's activity. researchgate.net To mitigate these issues, research has focused on developing highly active catalyst systems with stabilizing ligands that reduce copper's toxicity and prevent side reactions.

Table 2: Scope and Limitations of CuAAC in Bioconjugation

AspectDetails
Scope Labeling of proteins, nucleic acids, and carbohydrates; "stitching" together molecular fragments in drug development; surface modification of biomaterials. researchgate.net
Advantages High efficiency and specificity; bio-orthogonal reactants; stable triazole linkage.
Limitations Copper catalyst toxicity; potential for oxidative side reactions; interference from thiol-containing biomolecules. researchgate.net
Mitigation Strategies Use of copper-chelating ligands (e.g., THPTA, BTTAA); development of low-toxicity copper sources; performing reactions ex vivo.

Other Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Beyond the well-known CuAAC, the terminal alkyne of this compound can participate in other cycloaddition reactions. The parent reaction is the thermal Huisgen 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole (like an azide) with a dipolarophile (the alkyne). wikipedia.org This reaction is a true pericyclic reaction but requires elevated temperatures and generally lacks the regioselectivity of the catalyzed version. wikipedia.org Other 1,3-dipoles, such as nitrile oxides and nitrones, can also react with the alkyne functionality to generate different five-membered heterocyclic rings, further expanding the synthetic utility of this propargyl amine.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions offer a powerful strategy for the synthesis of complex cyclic structures from acyclic precursors. nih.gov For a molecule like this compound, intramolecular cyclization would typically involve a reaction between the alkyne and another functional group tethered to the nitrogen atom. While the difluoroethyl group is relatively inert, modification of the amine or the synthesis of analogues containing a reactive partner could enable such transformations. For instance, a cascade reaction could be initiated by an intermolecular reaction at the alkyne, which then sets the stage for a subsequent intramolecular cyclization step to form a polycyclic system. nih.govrsc.org Such strategies are commonly used to build complex, alkaloid-like heterocyclic scaffolds. rsc.org

Functionalization of the Terminal Alkyne

The terminal C-H bond on the alkyne of this compound is weakly acidic (pKa ≈ 26-29) and can be deprotonated by a strong base to form a terminal acetylide. nih.gov This acetylide is a potent carbon nucleophile, enabling a wide range of functionalization reactions. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups.

A primary example is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. Other important transformations include the Cadiot-Chodkiewicz coupling to form asymmetric diynes and various nucleophilic addition reactions to carbonyl compounds. Furthermore, the terminal proton can be exchanged for deuterium (B1214612) by treatment with a base in the presence of a deuterium source like D₂O, a useful transformation for isotopic labeling studies. nih.gov

Table 3: Selected Reactions for Terminal Alkyne Functionalization

ReactionReagentsProduct Type
Sonogashira Coupling Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, BaseAryl/Vinyl-substituted alkyne
Cadiot-Chodkiewicz Coupling 1-Bromoalkyne, Cu(I) salt, BaseAsymmetric 1,3-diyne
Addition to Carbonyls Aldehyde or Ketone, BasePropargyl alcohol
Mannich Reaction Aldehyde, Secondary AminePropargyl amine (with extended chain)
Deuterium Exchange D₂O, Base (e.g., NaOH) or Ag⁺ catalyst nih.govTerminally deuterated alkyne nih.gov
Hydrohalogenation and Hydration Reactions

The terminal alkyne of this compound is susceptible to electrophilic addition reactions such as hydrohalogenation and hydration.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the carbon-carbon triple bond is anticipated to follow Markovnikov's rule. masterorganicchemistry.comyoutube.comyoutube.com In this process, the proton adds to the terminal carbon of the alkyne, generating a vinyl carbocation intermediate that is stabilized by the adjacent carbon. The halide then attacks the more substituted carbon. The reaction proceeds via protonation of the alkene to form the most stable carbocation, followed by the addition of the halide. youtube.comyoutube.comyoutube.com The regioselectivity of this reaction is dictated by the formation of the more stable carbocation intermediate. youtube.com

Hydration: The hydration of the alkyne moiety in propargylamines can be catalyzed by various metal salts, most notably gold and mercury complexes. For instance, gold(III)-catalyzed hydration of N-(diphenylphosphinoyl)propargyl amines has been shown to produce β-amino ketones with high regioselectivity. acs.orgnih.gov It is plausible that this compound would undergo a similar transformation in the presence of a suitable catalyst to yield N-(2,2-difluoroethyl)-3-oxopropan-1-amine. The reaction conditions for such a transformation on a related system are presented in the table below.

Table 1: Conditions for Gold-Catalyzed Hydration of a Propargylamine (B41283) Derivative

CatalystSolvent SystemTemperatureYieldReference
NaAuCl₄·2H₂O (10 mol %)EtOH/H₂O/CH₂Cl₂ (4:1:1)Room Temperature45–71% acs.orgnih.gov
Cross-Coupling Reactions

The propargylamine scaffold is a valuable building block in a variety of cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. researchgate.netacs.org These reactions often involve the activation of the C-H or C-N bonds.

Sonogashira Coupling: The terminal alkyne of this compound is a suitable substrate for Sonogashira coupling reactions. bohrium.com This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide is a powerful method for forming carbon-carbon bonds.

A³ Coupling (Aldehyde-Alkyne-Amine): While the title compound is itself a product of an A³-type coupling, the propargylamine moiety can participate in further transformations. The reactivity of propargylamines allows them to be used as precursors for a wide range of heterocyclic compounds. researchgate.netnih.gov

Deaminative Cross-Coupling: Recent advancements have demonstrated the possibility of using propargylamines as electrophiles in cross-coupling reactions via C-N bond cleavage. A palladium-catalyzed Suzuki-Miyaura deaminative cross-coupling of nonactivated propargylamines with boronic acids has been developed. acs.org This reaction is promoted by the addition of methyl propiolate and allows for the formation of a C-C bond at the propargylic position. A plausible reaction scheme for the deaminative coupling of a generic propargylamine is shown below.

Table 2: Palladium-Catalyzed Deaminative Suzuki-Miyaura Coupling of Propargylamines

CatalystLigandBaseSolventTemperatureReference
PdCl₂Tris(2-methylphenyl)phosphineNa₂CO₃Dichloroethane (DCE)100 °C acs.org

Reactivity of the 2,2-Difluoroethyl Moiety

The 2,2-difluoroethyl group significantly influences the electronic properties and reactivity of the amine and the molecule as a whole.

Hydrogen Bonding Capabilities of the Difluoromethyl Group

The difluoromethyl group (CF₂H) is recognized as a weak hydrogen bond donor. bohrium.com This capability arises from the increased acidity of the C-H bond due to the adjacent electron-withdrawing fluorine atoms. nih.gov The CF₂H group can form hydrogen bonds with various acceptors, such as oxygen and nitrogen atoms. This interaction, though weaker than conventional hydrogen bonds (like O-H···O or N-H···O), can influence molecular conformation and intermolecular interactions. bohrium.comnih.gov The hydrogen bond donor strength of the difluoromethyl group has been found to be comparable to that of thiophenol and aniline (B41778) groups. alfa-chemistry.comacs.orgh1.co

Table 3: Comparison of Hydrogen Bond Donor Acidity

GroupHydrogen Bond Acidity (A)Reference
Difluoromethyl (in anisoles)0.085–0.126 acs.org
ThiophenolSimilar to Difluoromethyl alfa-chemistry.comacs.org
AnilineSimilar to Difluoromethyl alfa-chemistry.comacs.org
HydroxylStronger than Difluoromethyl alfa-chemistry.comacs.org

Transformations Involving the Difluoromethyl Group (excluding defluorination unless part of a specific synthetic strategy)

While the 2,2-difluoroethyl group is generally stable, the activated C-H bond of the difluoromethyl moiety can potentially participate in certain reactions. The deprotonation of Ar-CF₂H groups to form nucleophilic Ar-CF₂⁻ synthons has been reported, enabling the construction of benzylic Ar-CF₂-R linkages. acs.org Although the title compound is not aromatic, this suggests that under strongly basic conditions, the difluoromethyl proton could be abstracted, opening pathways for further functionalization.

Mechanistic Investigations of Key Reactions

The mechanisms of the reactions involving the propargylamine moiety are generally well-understood.

Hydration: The gold-catalyzed hydration of alkynes is thought to proceed through the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity. Subsequent nucleophilic attack by water, followed by tautomerization, leads to the ketone product. acs.org

Cross-Coupling: The mechanism of the deaminative Suzuki-Miyaura coupling is proposed to involve the formation of a palladium-alkyne complex, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. acs.org

A³ Coupling: The mechanism for the synthesis of propargylamines via A³ coupling typically involves the in-situ formation of a metal acetylide from the terminal alkyne and a metal catalyst. Concurrently, the amine and aldehyde react to form an iminium ion. The metal acetylide then acts as a nucleophile, attacking the iminium ion to form the propargylamine product. nih.gov

Computational Chemistry and DFT Calculations in Reaction Mechanism Elucidation

There are currently no available studies that employ computational chemistry or Density Functional Theory (DFT) to model the reaction mechanisms of this compound. Such studies would be invaluable for predicting reaction outcomes, understanding transition states, and calculating the energetic profiles of potential transformation pathways. The application of these theoretical tools is essential for gaining a deep, molecular-level understanding of how this compound might behave in various chemical reactions. The lack of this research signifies a clear gap in the current body of chemical knowledge.

Spectroscopic Studies for Mechanistic Insights

Similarly, a search for spectroscopic investigations into the reaction mechanisms of this compound has yielded no results. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry are fundamental for identifying reaction intermediates, characterizing final products, and gathering empirical evidence to support or refute proposed mechanisms. Without such experimental data, any discussion of the compound's reactivity remains purely speculative.

Applications in Advanced Organic Synthesis and Chemical Biology

(2,2-Difluoroethyl)(prop-2-yn-1-yl)amine as a Precursor for Novel Heterocycles

The inherent reactivity of the amine and alkyne functionalities within this compound makes it an ideal starting material for synthesizing a variety of novel, fluorinated nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest due to their prevalence in pharmaceuticals and bioactive compounds.

The imidazole (B134444) ring is a critical structural component in many biologically important molecules, including the amino acid histidine and purine (B94841) precursors. researchgate.net The introduction of fluorine atoms into the imidazole scaffold can significantly enhance the biological activity of these compounds. researchgate.net While numerous methods exist for synthesizing fluorinated imidazoles, the use of specialized fluorinated building blocks is a key strategy. researchgate.netresearchgate.net

This compound represents a valuable precursor for creating such derivatives. The propargyl amine portion of the molecule can undergo cyclization reactions to form the core imidazole ring. For instance, in a hypothetical synthetic pathway, the amine could react with a suitable carbonyl compound and a source of nitrogen, followed by an intramolecular cyclization involving the alkyne. This would directly incorporate the 2,2-difluoroethyl group onto the imidazole nitrogen, yielding a novel N-substituted fluorinated imidazole. The development of new building blocks is crucial for advancing the synthesis of side-chain-fluorinated histamine (B1213489) analogues and other imidazole derivatives. nih.govdntb.gov.ua The synthesis of novel imidazole derivatives is an active area of research, driven by the need for new antimicrobial agents to combat resistance. nih.gov

The utility of this compound extends beyond imidazole synthesis to the construction of a broader range of nitrogen-containing heterocycles. Nitrogen heterocycles are a dominant feature in pharmaceuticals, with analysis revealing that 59% of unique small-molecule drugs approved by the U.S. FDA contain such a ring system. pitt.edu

The propargyl amine motif is a well-established synthon for various cyclization strategies. For example, it can participate in transition metal-catalyzed reactions, such as gold-catalyzed cascade additions, to form substituted 1,2-dihydropyridines. nih.gov Similarly, it can be employed in domino reactions to assemble complex fused ring systems like 1,8-naphthyridin-4(1H)-ones. researchgate.net In these syntheses, the this compound would serve as the amine component, with the difluoroethyl group being retained in the final heterocyclic product, thereby imparting the unique electronic properties associated with fluorine. The construction of fluorinated heterocycles like indolizines has also been achieved through cycloaddition reactions involving fluorinated building blocks. mdpi.com

Integration into Complex Molecular Architectures

The strategic placement of reactive functional groups allows this compound to be seamlessly integrated into complex molecules through highly efficient synthetic strategies like cascade reactions and multicomponent assemblies.

Cascade reactions, also known as domino reactions, are powerful processes in organic synthesis where a series of intramolecular or intermolecular transformations occur sequentially in a single pot, leading to a significant increase in molecular complexity from simple starting materials. dntb.gov.ua The structure of this compound is ideally suited for such transformations.

The amine and alkyne groups can participate in a variety of cascade sequences. For example, gold-catalyzed reactions involving amines and diyne-enes have been developed to synthesize 1,2-dihydropyridines through a cascade Nu-addition process. nih.gov Another strategy involves the domino amination and conjugate addition of amines to 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones to build 1,8-naphthyridin-4(1H)-one scaffolds. researchgate.net In these contexts, this compound can act as the key amine nucleophile, initiating a cascade that ultimately incorporates its difluoroethyl and propargyl-derived fragments into a more complex, polycyclic structure. researchgate.net

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.goved.ac.uk These reactions are highly valued for their atom economy and efficiency in generating molecular diversity, making them a powerful tool for creating libraries of drug-like molecules. ed.ac.ukscilit.com

The amine functionality of this compound allows it to serve as a cornerstone component in numerous MCRs. In many isocyanide-based multicomponent reactions (IMCRs), the amine first reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which then undergoes further reaction. nih.govnih.gov By using this compound, the resulting molecular scaffold is endowed with both the stability-enhancing difluoroethyl group and a terminal alkyne suitable for post-MCR modifications. This approach enables the rapid construction of diverse and complex scaffolds, such as substituted imidazolones or naphtho[1,2-f] researchgate.netresearchgate.netoxazepines, from simple and readily available starting materials. nih.govchemicalpapers.com

Table 1: Examples of Multicomponent Reactions Utilizing an Amine Component

Reaction Name Key Reactants Resulting Scaffold Citation
Strecker Reaction Aldehyde/Ketone, Amine, Cyanide Salt α-Amino Nitrile nih.gov
Ugi Reaction Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid α-Acylamino Amide scilit.com
Mannich Reaction Aldehyde, Amine, Enolizable Carbonyl Compound β-Amino Carbonyl Compound nih.gov
Povarov Reaction Aromatic Amine, Aldehyde, Alkene/Alkyne Tetrahydroquinoline nih.gov
Betti Reaction Phenol, Aldehyde, Amine Aminobenzylphenol chemicalpapers.com

Building Block in Medicinal Chemistry and Chemical Biology Research

This compound is a valuable building block in both medicinal chemistry and chemical biology, primarily due to the distinct advantages conferred by its fluorine and alkyne components. nih.govenamine.net

In medicinal chemistry, the strategic incorporation of fluorine is a widely used tactic to enhance the pharmacological profile of drug candidates. enamine.net The 2,2-difluoroethyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to enhance membrane permeability, and alter the acidity of nearby protons, which can lead to stronger binding interactions with biological targets. researchgate.netmdpi.com The use of fluorinated building blocks like this compound is a dominant approach in modern drug discovery. nih.gov

In the realm of chemical biology, the prop-2-yn-1-yl (propargyl) group is of paramount importance as a handle for bioorthogonal chemistry. mdpi.com The terminal alkyne can undergo highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This allows the molecule to be covalently attached to biomolecules (such as proteins or nucleic acids), surfaces, or fluorescent probes with minimal perturbation to the biological system. mdpi.com This functionality is essential for applications such as photoaffinity labeling to identify protein-ligand interactions and for developing fluorescent probes to visualize biological processes. nih.govmdpi.com

Design and Synthesis of Bioactive Molecules Incorporating Fluoroalkyl and Alkyne Moieties

The synthesis of propargylamines is a well-established area of organic chemistry, often achieved through multicomponent reactions like the A³ coupling (aldehyde, alkyne, and amine). rsc.orgacs.orgnih.govnih.gov These methods offer a straightforward route to variously substituted propargylamines. The specific synthesis of this compound would likely involve the reaction of 2,2-difluoroethylamine (B1345623), formaldehyde (B43269) (or another suitable aldehyde), and acetylene.

The true value of this compound lies in its potential as a scaffold in drug discovery. nih.gov The propargylamine (B41283) moiety itself is found in several commercial drugs, including rasagiline, used for treating Parkinson's disease. nih.gov The terminal alkyne can be further functionalized, for instance, through Sonogashira coupling to create more complex structures like oxazoles. wikipedia.org

By incorporating the 2,2-difluoroethyl group, medicinal chemists can access novel chemical space. Fluorine substitution is a common strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Therefore, derivatives of this compound are promising candidates for the development of new therapeutic agents. For example, it could be used as a key intermediate in the synthesis of inhibitors for enzymes like Janus kinase 2 (JAK2) or glycogen (B147801) synthase kinase-3 (GSK3), where nitrogen-containing heterocycles are often crucial for activity. nih.gov The synthesis could involve coupling the propargylamine with nitropyridine derivatives, followed by further modifications. nih.gov

Below is a table of hypothetical bioactive molecules that could be designed using this compound as a starting scaffold.

Target Class Hypothetical Molecule Structure/Concept Rationale for Design
Kinase InhibitorsA pyrimidine (B1678525) or pyridine (B92270) core attached to the nitrogen of the propargylamine, with the alkyne available for further modification.The difluoroethyl group can act as a bioisostere to improve metabolic stability, while the core heterocycle provides key interactions with the kinase hinge region.
Neuroprotective AgentsA structure mimicking known MAO-B inhibitors like rasagiline, but with the difluoroethyl group replacing a different alkyl substituent.The difluoroethyl group could alter the binding affinity and selectivity for monoamine oxidase B (MAO-B), potentially leading to a more potent or safer drug.
Anticancer AgentsCoupling with a quinazoline (B50416) scaffold, a privileged structure in oncology. researchgate.netThe combination of the propargylamine's reactivity and the quinazoline's known anticancer properties, enhanced by the fluorine atoms, could yield potent tumor inhibitors. researchgate.net

Applications in Bioconjugation and Probe Development via Click Chemistry

The terminal alkyne of this compound is an ideal functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.comuochb.cz This reaction is highly efficient and specific, allowing for the covalent linkage of the alkyne-containing molecule to another molecule bearing an azide (B81097) group under mild, often biological, conditions. acs.org

This reactivity is highly valuable for bioconjugation, the process of attaching molecules to biomacromolecules like proteins or nucleic acids. rsc.orgnih.gov For instance, this compound could be attached to a fluorescent dye that has been modified with an azide group. The resulting fluorescent probe could then be used in bioimaging applications. Alternatively, the amine itself could be linked to a molecule of interest (e.g., a peptide or drug) and the pendant alkyne used to click it onto an azide-modified surface or polymer for diagnostic or drug delivery purposes.

The development of small molecule chemical probes is essential for understanding protein function and validating drug targets. nih.gov A probe based on this compound could be designed to bind to a specific protein. The alkyne would then serve as a reporter tag, allowing for the detection, isolation, and identification of the target protein through a subsequent click reaction with an azide-functionalized reporter molecule (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging). jenabioscience.com The difluoroethyl group could influence the probe's cell permeability and non-specific binding, potentially leading to a more effective tool for chemical biology research. nih.gov The electrophilic nature of fluorinated azides also allows for cycloaddition with certain ketones, expanding the toolbox for creating complex molecular probes. sigmaaldrich.com

Exploitation of the Difluoromethyl Group as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The difluoromethyl group (and by extension, the difluoroethyl group) is increasingly recognized as a valuable bioisostere for several common functional groups, including hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. scilit.comacs.orgnih.gov

The difluoromethyl group can act as a lipophilic hydrogen bond donor. scilit.comacs.orgnih.gov This allows it to mimic the hydrogen bonding interactions of groups like -OH or -NH2 while simultaneously increasing the lipophilicity of the molecule. This increased lipophilicity can improve properties such as membrane permeability and oral bioavailability. In a study on cathepsin K inhibitors, replacing a trifluoroethylamine group with a difluoroethylamine group increased the basicity of the nitrogen and improved oral bioavailability in preclinical models. duke.edu The difluoroethylamine compounds showed similar potency and selectivity to their trifluoro-analogs. duke.edu

Furthermore, the C-F bond is significantly more stable to metabolic oxidation than a C-H bond. Replacing a metabolically labile group, such as a methoxy (B1213986) ether, with a difluoroethyl group can block metabolic pathways, increasing the drug's half-life. nih.gov The difluoroethyl group can mimic the steric and electronic properties of a methoxy group. nih.gov

The table below summarizes the bioisosteric relationships of the difluoroethyl group.

Original Functional Group Bioisosteric Replacement Key Property Changes and Rationale Relevant Citations
Hydroxyl (-OH)Difluoromethyl (-CF₂H) attached to a carbonActs as a hydrogen bond donor; Increases lipophilicity and metabolic stability. scilit.comacs.orgnih.gov
Amine (-NH₂)Difluoromethyl (-CF₂H) attached to a carbonCan mimic hydrogen bond donation; Increases metabolic stability against oxidation. scilit.comacs.orgnih.gov
Methoxy (-OCH₃)Difluoroethyl (-CH₂CF₂H)Mimics steric and electronic profile; Blocks O-demethylation, enhancing metabolic stability. nih.gov
Amide (-C(O)NH-)Difluoroethylamine (-NHCH₂CF₂H)Increases basicity and can improve pharmacokinetic properties like log D and oral bioavailability. duke.edu

Contributions to Material Science and Polymer Chemistry

The unique combination of a polymerizable alkyne and property-modifying fluorine atoms makes this compound a promising monomer for the creation of advanced functional polymers and materials.

Monomer in the Synthesis of Functionalized Polymers

Polymers derived from propargylamine and its derivatives have been synthesized for various applications. revmaterialeplastice.ro For example, rhodium complexes have been used as catalysts for the living polymerization of N-propargylamides, yielding stereoregular polymers. nih.gov Similarly, propargylamine has been used as the amine source in the synthesis of benzoxazine (B1645224) monomers, which can then be polymerized to form high-performance thermosetting resins with low polymerization temperatures. rsc.org

This compound can serve as a monomer in such polymerization reactions. The polymerization would proceed via the terminal alkyne, leading to a polymer with pendant N-(2,2-difluoroethyl) groups along the backbone. The presence of these fluorinated side chains is expected to impart desirable properties to the resulting polymer, such as:

High Thermal Stability: Fluoropolymers are known for their excellent resistance to heat. umn.edu

Chemical Resistance: The C-F bond is highly inert, leading to polymers that are resistant to chemical attack. umn.edu

Low Surface Energy: Fluorinated polymers typically have low surface energy, resulting in materials that are hydrophobic and oleophobic. umn.edu

Low Refractive Index: The incorporation of fluorine generally lowers the refractive index of a polymer, a useful property for optical applications like waveguides and claddings for optical fibers. mdpi.com

The synthesis of such a polymer could be achieved through transition-metal-catalyzed polymerization of the monomer, or by copolymerizing it with other monomers to fine-tune the material's properties. umn.edu

Development of Advanced Materials via Click Chemistry

Beyond acting as a simple monomer, this compound is a perfect building block for creating advanced materials through click polymerization. umich.edunih.gov In this approach, a monomer containing an alkyne (like our subject compound) is reacted with a monomer containing two or more azide groups (a diazide or triazide). This step-growth polymerization, based on the CuAAC reaction, produces high molecular weight polytriazoles. nih.govresearchgate.net

The resulting polymer would feature a backbone of repeating triazole rings, with the N-(2,2-difluoroethyl) groups as pendant functionalities. The triazole rings themselves contribute to the material's properties, often enhancing thermal stability and providing sites for hydrogen bonding. The fluorinated side chains would confer the properties mentioned previously (hydrophobicity, chemical resistance, etc.). nih.govrsc.org

This strategy allows for the modular design of materials. By changing the diazide co-monomer, a wide variety of polymers with different backbone structures and properties can be synthesized. These materials could find use as functional coatings, membranes, or in electronic applications. The use of fluoro-substituted cyclooctynes has even enabled catalyst-free click reactions for material synthesis. umich.edu

A hypothetical synthesis of a fluorinated polytriazole is outlined below:

Component A: Alkyne Monomer Component B: Diazide Monomer Reaction Type Resulting Polymer Structure Potential Properties & Applications
This compound1,4-DiazidobutaneCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PolymerizationA linear polytriazole with a flexible butane (B89635) linker and pendant N-(2,2-difluoroethyl) groups.Hydrophobic, thermally stable material. Potential use as a specialty coating or additive.

Future Research Directions and Outlook

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of (2,2-Difluoroethyl)(prop-2-yn-1-yl)amine will likely focus on green chemistry principles to reduce environmental impact. Current methods for synthesizing propargylamines and fluorinated amines often rely on multi-step processes that can be inefficient. ias.ac.innih.gov A key area of development will be the creation of one-pot multicomponent reactions (MCRs), such as the A³ (aldehyde-alkyne-amine) or KA² (ketone-alkyne-amine) coupling reactions, which combine simple precursors in a single, efficient step. nih.gov

The pursuit of sustainability will also drive the development of novel catalytic systems. Research into reusable heterogeneous catalysts, such as copper-functionalized metal-organic frameworks (MOFs) or metal ions supported on nano magnetite, offers a promising path to greener processes. nih.govresearchgate.netrsc.org These catalysts can be easily recovered and reused multiple times without significant loss of activity, making the synthesis more cost-effective and environmentally friendly. nih.govrsc.org Furthermore, conducting these reactions under solvent-free conditions is a critical goal, as solvents contribute significantly to chemical waste. ias.ac.in The development of atom-economical methods, where most of the atoms from the reactants are incorporated into the final product, will be paramount. acs.orgnih.gov

Research FocusPotential ApproachDesired Outcome
Green SynthesisThree-component coupling (A³) reactions under solvent-free conditions. ias.ac.innih.govReduced waste, lower energy consumption, and simplified procedures.
Reusable CatalystsEmploying heterogeneous catalysts like Cu-functionalized MIL-101(Cr) or LiOTf. ias.ac.innih.govFacile catalyst recovery and reuse, leading to cost-effective and sustainable synthesis. researchgate.net
Atom EconomyDesigning synthetic pathways that maximize the incorporation of reactant atoms into the final product. acs.orgnih.govIncreased efficiency and minimization of byproducts.

Exploration of Novel Catalytic Transformations

The functional groups of this compound—the secondary amine, the difluoroethyl group, and the terminal alkyne—offer multiple sites for further chemical modification. Future research will undoubtedly explore novel catalytic transformations to create a diverse range of derivatives. The alkyne moiety is particularly versatile and can participate in a wide array of reactions, including cycloadditions (like the copper- or ruthenium-catalyzed azide-alkyne cycloaddition, known as "click chemistry"), hydrofunctionalization, and coupling reactions. researchgate.netrsc.org

Developing new transition-metal catalysts (e.g., based on copper, ruthenium, or palladium) will be crucial for activating the C-F and C-N bonds, enabling the introduction of new functional groups. mdpi.comprinceton.eduthieme-connect.com Photoredox catalysis, which uses light to drive chemical reactions, represents a mild and powerful tool for generating radical intermediates that can lead to novel bond formations under gentle conditions. nottingham.ac.uk For instance, new catalytic methods could enable the selective functionalization of the carbon-carbon triple bond or the activation of the C-F bonds in the difluoroethyl group, opening doors to previously inaccessible molecular architectures. thieme-connect.comresearchgate.net

Transformation TypeCatalytic ApproachPotential Products
Alkyne FunctionalizationCopper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netTriazole-containing derivatives for pharmaceutical or materials applications.
C-F Bond ActivationTransition-metal catalysis to enable cross-coupling reactions. thieme-connect.comNovel fluorinated compounds with tailored properties.
C-N Bond FormationRuthenium-catalyzed hydrogenation of related imines. thieme-connect.deAccess to a wider range of fluorinated amine derivatives.
Radical ReactionsPhotoredox catalysis to generate and react radical intermediates. nottingham.ac.ukComplex molecules synthesized under mild conditions.

Expanding Stereochemical Control in Synthesis

Introducing a chiral center is a fundamental goal in the synthesis of bioactive molecules. For this compound, the carbon atom attached to the nitrogen, the difluoroethyl group, and the propargyl group is a potential stereocenter. Future research will focus on developing asymmetric synthetic methods to control the 3D arrangement of atoms at this center. This involves the use of chiral catalysts or auxiliaries that can direct the formation of one enantiomer over the other.

Significant progress has been made in the asymmetric synthesis of other fluorinated and propargylamines using chiral phosphoric acids, organocatalysts, and transition-metal complexes containing chiral ligands. researchgate.netthieme-connect.denih.govorganic-chemistry.orgchimia.ch Applying these strategies to the specific substrate this compound will be a key challenge. Researchers will aim to develop highly enantioselective methods, such as asymmetric A³ coupling reactions, that can produce the desired stereoisomer with high purity. nih.gov The ability to selectively synthesize any possible stereoisomer of a molecule—a concept known as stereodivergent synthesis—is a particularly ambitious and valuable goal. rsc.org The fluorine atoms themselves can act as control elements in asymmetric synthesis, influencing the reaction's stereochemical outcome through electronic and steric effects. chimia.chnih.gov

Asymmetric StrategyCatalyst/Auxiliary ExampleGoal
OrganocatalysisChiral phosphoric acids (CPAs). researchgate.netorganic-chemistry.orgHigh enantioselectivity in Mannich-type or hydrogenation reactions. researchgate.netthieme-connect.de
Transition-Metal CatalysisCopper or Ruthenium complexes with chiral ligands. thieme-connect.deEnantioselective synthesis of chiral propargylamines.
Chiral AuxiliariesUse of removable chiral groups like Ellman's sulfinamide. researchgate.netnih.govDiastereoselective synthesis followed by removal of the auxiliary.

Unveiling New Biological and Materials Applications

The unique structural features of this compound suggest potential applications in both medicinal chemistry and materials science. The incorporation of fluorine is a well-established strategy in drug design to enhance properties like metabolic stability, bioavailability, and binding affinity. nih.govnih.govnih.gov The difluoroethyl group, in particular, is found in several bioactive molecules. researchgate.netresearchgate.net The propargylamine (B41283) scaffold itself is present in drugs used to treat neurodegenerative diseases. researchgate.net Future research will involve screening this compound and its derivatives for various biological activities, including anticancer, antiviral, and antimicrobial properties. acs.org

In materials science, the terminal alkyne group is a powerful functional handle for "click chemistry." rsc.org This allows the molecule to be easily and efficiently attached to surfaces or incorporated into polymers. Future work could explore the use of this compound to functionalize gold nanoparticles, silicon surfaces, or create novel polymers with tailored properties. acs.orgnih.govmdpi.com The presence of the fluorinated moiety could impart unique characteristics, such as hydrophobicity or altered electronic properties, to these materials. rsc.org

Application AreaKey FeatureResearch Direction
Medicinal ChemistryDifluoroethyl group and propargylamine scaffold. researchgate.netresearchgate.netScreening for anticancer, antimicrobial, and neurological activities.
Materials ScienceTerminal alkyne for "click chemistry". rsc.orgSurface functionalization of nanoparticles and polymers to create materials with novel properties. acs.orgnih.govmdpi.com
AgrochemicalsFluorinated amine structure.Investigation as potential herbicides or fungicides.

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery and optimization process, modern chemical research is increasingly turning to automation and high-throughput experimentation (HTE). These technologies allow for the rapid synthesis and testing of large libraries of compounds. nih.gov Future research on this compound will benefit greatly from these approaches.

Automated synthesis platforms can be programmed to perform multi-step syntheses, enabling the rapid creation of a diverse range of derivatives from the parent molecule. enamine.netsigmaaldrich.comresearchgate.net HTE can then be used to quickly screen these derivatives for desired properties, whether it's catalytic activity, biological efficacy, or material performance. nih.govpnas.org For example, HTE is a pivotal technology for accelerating the development of new catalysts by allowing researchers to test thousands of reaction permutations in a short time. acs.org This integration of automated synthesis and HTE will create a closed-loop discovery cycle, where data from screening experiments can be used to inform the design and synthesis of the next generation of molecules, potentially with the aid of machine learning algorithms. nih.govnih.gov

TechnologyApplication to this compoundBenefit
Automated SynthesisRapidly synthesize a library of derivatives by varying reaction partners. enamine.netsigmaaldrich.comIncreased speed, reduced human error, and access to a wider chemical space. nih.gov
High-Throughput Experimentation (HTE)Quickly screen for optimal reaction conditions for synthesis. nih.govAccelerated catalyst development and reaction optimization.
Machine LearningPredict reaction outcomes and biological activities to guide synthesis. acs.orgMore efficient exploration of the vast chemical space and identification of promising candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.